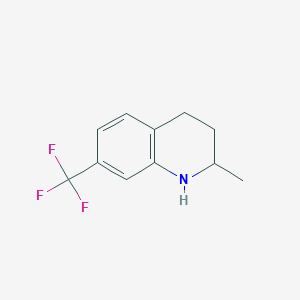![molecular formula C9H5F3O3 B11890282 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C9H5F3O3 It is characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]dioxole ring, which is further substituted with a formyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, to facilitate the formation of the dioxole ring. The trifluoromethyl group is introduced through a subsequent reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like copper(I) iodide.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
作用机制
The mechanism of action of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes or interact with receptors, leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-thiol: Similar structure but with a thiol group instead of a formyl group.
Uniqueness
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
属性
分子式 |
C9H5F3O3 |
|---|---|
分子量 |
218.13 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7-5(3-13)1-2-6-8(7)15-4-14-6/h1-3H,4H2 |
InChI 键 |
HWMNGFDBZCFPJW-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


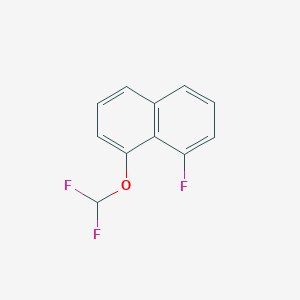
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)


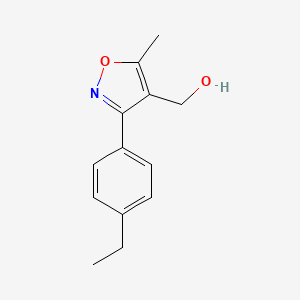
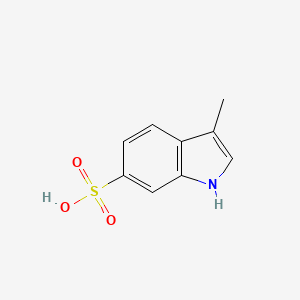
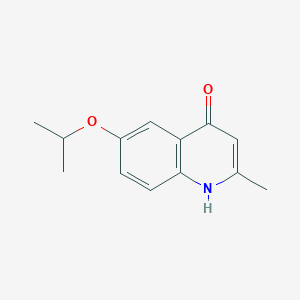
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)

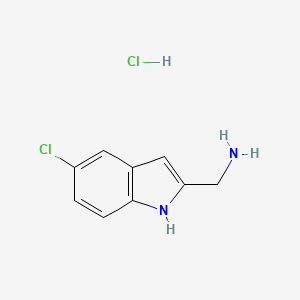
![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)
![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)
